2,4-Difluoronicotinic acid
Overview
Description
2,4-Difluoronicotinic acid is a chemical compound used for research purposes . It has a molecular formula of C6H3F2NO2 and a molecular weight of 159.09 g/mol .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoronicotinic acid consists of a six-membered aromatic ring (a nicotinic acid moiety) with two fluorine atoms at the 2 and 4 positions .Physical And Chemical Properties Analysis
2,4-Difluoronicotinic acid is typically stored in a dry environment at 2-8°C . Its boiling point is 280.9±35.0°C at 760 mmHg . Other physical and chemical properties such as color, hardness, malleability, solubility, electrical conductivity, and melting point are not explicitly stated in the available resources .Scientific Research Applications
1. Understanding 2,4-D Toxicology and Mutagenicity
Research has advanced rapidly in the field of 2,4-dichlorophenoxyacetic acid (2,4-D) toxicology and mutagenicity. The USA, Canada, and China are leading in this research area, with a focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target species, especially aquatic ones. Future research should focus on molecular biology, gene expression, assessment of exposure in human or other vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Removal from Polluted Water Sources
Efforts to remove 2,4-D from contaminated water bodies are significant, given its strong toxicity and water contamination potential. Various methods have been developed to remove 2,4-D from contaminated aqueous systems, and future research should aim at developing more efficient methods for its complete removal (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
3. Molecular Action Mode as a Herbicide
2,4-D, being the first synthetic herbicide to be developed, has been used for over 60 years. Research has highlighted its molecular action mode, focusing on physiological process, perception, and signal transduction under herbicide treatment (Song, 2014).
4. Impact on Somatic Embryogenesis in Carrot
2,4-D is a very effective inhibitor of somatic embryogenesis in carrot. Research shows that compounds like DFMO can allow normal development of somatic embryos even in the presence of inhibitory concentrations of 2,4-D, suggesting a role for auxin-induced ethylene biosynthesis in the development of somatic embryos in carrot (Robie & Minocha, 1989).
5. Enhancement of Phytoremediation
Inoculation of plants with bacterial endophytes that can degrade 2,4-D enhances the phytoremediation of herbicide-contaminated substrates. This approach can reduce levels of toxic herbicide residues in crop plants (Germaine et al., 2006).
6. Preparation Techniques
Studies focusing on the preparation of 2,4-D derivatives, such as 2,4-Difluoro benzoic acid, use specific techniques to optimize reaction conditions and increase yield (Fang, 2004).
7. Soil Remediation Technologies
Electrokinetic soil flushing technologies have been evaluated to remediate soil polluted with 2,4-D, demonstrating effective removal of this herbicide from soil and groundwater (Risco et al., 2016).
8. Biodegradation and Ecotoxicity
Research on the biodegradation of 2,4-D and its ecotoxicity assessment in soil extracts has provided insights into how structurally-related secondary metabolites can influence the degradation process and the toxicity response in various organisms (Mierzejewska, Baran, & Urbaniak, 2019).
9. Potential in Electro-Fenton Degradation Processes
The electro-Fenton technique has shown high efficiency in degrading 2,4-DPAA from agricultural wastewater, presenting a potential treatment method for water contaminated with herbicides (Dolatabadi, Ghaneian, Wang, & Ahmadzadeh, 2021).
10. Bacterial Decomposition
Studies on bacterial decomposition of 2,4-D in soil have identified specific bacteria capable of degrading this herbicide, highlighting the biological factor as the agent of inactivation (Rogoff & Reid, 1956).
Safety And Hazards
2,4-Difluoronicotinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) .
properties
IUPAC Name |
2,4-difluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAJZJNPIWNZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479222 | |
Record name | 2,4-Difluoro-nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoronicotinic acid | |
CAS RN |
849937-90-2 | |
Record name | 2,4-Difluoro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849937-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluoro-nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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